molecular formula C26H20O7 B12296811 6-Benzo[a]pyren-3-yloxy-3,4,5-trihydroxyoxane-2-carboxylic acid

6-Benzo[a]pyren-3-yloxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12296811
M. Wt: 444.4 g/mol
InChI Key: SJYHOQLSWMWVSY-UHFFFAOYSA-N
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Description

6-Benzo[a]pyren-3-yloxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound that features a benzo[a]pyrene moiety linked to a trihydroxyoxane carboxylic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzo[a]pyren-3-yloxy-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multi-step organic synthesis techniques. One common method includes the initial formation of the benzo[a]pyrene moiety, followed by its attachment to the trihydroxyoxane carboxylic acid through etherification reactions. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis processes, utilizing automated reactors and continuous flow systems to enhance efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

6-Benzo[a]pyren-3-yloxy-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially affecting its reactivity and properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

6-Benzo[a]pyren-3-yloxy-3,4,5-trihydroxyoxane-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Benzo[a]pyren-3-yloxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzo[a]pyrene moiety is known to intercalate with DNA, potentially affecting gene expression and cellular functions. Additionally, the trihydroxyoxane carboxylic acid structure may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[a]pyrene: A polycyclic aromatic hydrocarbon known for its carcinogenic properties.

    3,4,5-Trihydroxybenzoic acid: A phenolic acid with antioxidant properties.

    6-Hydroxybenzo[a]pyrene: A hydroxylated derivative of benzo[a]pyrene with altered reactivity.

Uniqueness

6-Benzo[a]pyren-3-yloxy-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to its combination of a polycyclic aromatic hydrocarbon and a trihydroxyoxane carboxylic acid. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-benzo[a]pyren-3-yloxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O7/c27-21-22(28)24(25(30)31)33-26(23(21)29)32-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11,21-24,26-29H,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYHOQLSWMWVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)OC6C(C(C(C(O6)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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